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molecular formula C6H7NO2 B1631412 5-Hydroxy-2-methoxypyridine CAS No. 51834-97-0

5-Hydroxy-2-methoxypyridine

Cat. No. B1631412
M. Wt: 125.13 g/mol
InChI Key: LKBKDKVMHWPZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008487B2

Procedure details

A 2.5 M hexane solution of n-butyllithium (23 mL, 58 mmol) was added over 30 minutes to a −78° C. solution of 5-bromo-2-methoxypyridine (10 g, 53 mmol) in ether (120 mL), keeping the temperature below −65° C. The slurry was stirred for 30 minutes, and then trimethylborate (6.1 mL) was added quickly to the reaction solution. Again the temperature was maintained below −65° C. The solution was stirred for 10 minutes, warmed to 15° C. and then cooled to −78° C. Peracetic acid (56 mmol) was added dropwise, while the temperature was kept at or below −65° C. After addition, the reaction was warmed briefly to −50° C., cooled back to −65° C., then stirred at approximately 25° C. overnight. The reaction was quenched with water (100 mL), and then extracted with ether (3×150 mL). The organic portions were combined and washed with aqueous NaHSO3 solution and brine. The organic portions were extracted two times with 2N aqueous NaOH solution. The pooled basic aqueous fractions were washed with Et2O and then acidified with NaHSO4. The product precipitated out as oil; the aqueous mixture was extracted three times with Et2O, the pooled ether fractions were dried with Na2SO4, and stripped of solvent in vacuo. Yielded 3.6 g of a brown solid.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Peracetic acid
Quantity
56 mmol
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[CH:9][C:10]([O:13][CH3:14])=[N:11][CH:12]=1.C[O:16]B(OC)OC.C(OO)(=O)C>CCOCC.CCCCCC>[CH3:14][O:13][C:10]1[N:11]=[CH:12][C:7]([OH:16])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
6.1 mL
Type
reactant
Smiles
COB(OC)OC
Step Two
Name
Peracetic acid
Quantity
56 mmol
Type
reactant
Smiles
C(C)(=O)OO
Step Three
Name
Quantity
23 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC
Name
Quantity
120 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −65° C
TEMPERATURE
Type
TEMPERATURE
Details
Again the temperature was maintained below −65° C
STIRRING
Type
STIRRING
Details
The solution was stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
CUSTOM
Type
CUSTOM
Details
below −65° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed briefly to −50° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled back to −65° C.
STIRRING
Type
STIRRING
Details
stirred at approximately 25° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×150 mL)
WASH
Type
WASH
Details
washed with aqueous NaHSO3 solution and brine
EXTRACTION
Type
EXTRACTION
Details
The organic portions were extracted two times with 2N aqueous NaOH solution
WASH
Type
WASH
Details
The pooled basic aqueous fractions were washed with Et2O
CUSTOM
Type
CUSTOM
Details
The product precipitated out as oil
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted three times with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the pooled ether fractions were dried with Na2SO4

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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